molecular formula C5H7BrN4O2 B1529109 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 1858251-65-6

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B1529109
M. Wt: 235.04 g/mol
InChI Key: ZCKLXZXJXWSFSH-UHFFFAOYSA-N
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Description

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C4H6BrN3O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.02 . The compound should be stored at -20°C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds, including bromo-substituted triazoles and their derivatives, have been extensively studied. For instance, Anuradha et al. (2014) detailed the synthesis and crystal structure of a related compound, emphasizing the importance of bromo-substituted triazoles in crystallography and material science. This study highlights the methods for synthesizing complex structures that could be applied to 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide (Anuradha et al., 2014).

Potential Biological Activities

  • Research on related compounds has also investigated their potential biological activities, including their role as intermediates in drug discovery. For example, Bekircan et al. (2008) synthesized triazole derivatives and evaluated their anticancer activities, suggesting the potential of bromo-substituted triazoles in medicinal chemistry (Bekircan et al., 2008).

Advanced Synthesis Techniques

  • Nishimura and Saitoh (2016) demonstrated the use of telescoping processes in the synthesis of key intermediates for drug discovery, showcasing the efficiency improvements in the synthesis of bromo-substituted triazole compounds (Nishimura & Saitoh, 2016).

Application in Material Science

  • The research by Martins et al. (2013) explored brominated trihalomethylenones as precursors for various substituted pyrazoles, demonstrating the versatility of bromo-substituted compounds in synthesizing materials with potential application in material science and organic electronics (Martins et al., 2013).

properties

IUPAC Name

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O2/c1-12-2-10-5(6)8-4(9-10)3(7)11/h2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLXZXJXWSFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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